molecular formula C22H18N2O4S2 B2962888 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895443-18-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2962888
CAS No.: 895443-18-2
M. Wt: 438.52
InChI Key: ZVDQMXUAPKHWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s benzothiazole ring is known to bind to the active sites of these enzymes, influencing their catalytic activity .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can result in altered phosphorylation states of target proteins, leading to changes in cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can localize to the mitochondria, where it affects mitochondrial enzymes and energy metabolism. Additionally, it may be directed to other organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction is often carried out in the presence of catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions using dimethylformamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and green chemistry principles can enhance the scalability and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
  • N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
  • N-[4-(benzothiazol-2-yl)phenyl]-octanamide

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide is unique due to the presence of both the benzothiazole and sulfonylacetamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-14-6-9-16(10-7-14)30(27,28)13-21(26)23-15-8-11-17(19(25)12-15)22-24-18-4-2-3-5-20(18)29-22/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDQMXUAPKHWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.